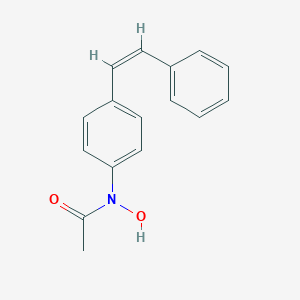

4-(N-Hydroxyacetamido)stilbene

Description

Structure

3D Structure

Properties

CAS No. |

18559-95-0 |

|---|---|

Molecular Formula |

C16H23NO3 |

Molecular Weight |

253.29 g/mol |

IUPAC Name |

N-hydroxy-N-[4-[(Z)-2-phenylethenyl]phenyl]acetamide |

InChI |

InChI=1S/C16H15NO2/c1-13(18)17(19)16-11-9-15(10-12-16)8-7-14-5-3-2-4-6-14/h2-12,19H,1H3/b8-7- |

InChI Key |

RWXNJPBIVZZSQA-FPLPWBNLSA-N |

SMILES |

CC(=O)N(C1=CC=C(C=C1)C=CC2=CC=CC=C2)O |

Isomeric SMILES |

CC(=O)N(C1=CC=C(C=C1)/C=C\C2=CC=CC=C2)O |

Canonical SMILES |

CC(=O)N(C1=CC=C(C=C1)C=CC2=CC=CC=C2)O |

Synonyms |

N-hydroxy-4-acetylaminostilbene N-hydroxy-AAS |

Origin of Product |

United States |

Synthetic Methodologies and Derivative Synthesis of 4 N Hydroxyacetamido Stilbene

Chemical Synthesis Approaches for N-Hydroxyaryl Amides

The introduction of an N-hydroxyacetamido group onto a stilbene (B7821643) backbone requires strategic synthetic planning. Generally, the formation of N-hydroxyaryl amides can be achieved through various methods, often involving the manipulation of nitro or amino functionalities.

Preparative Strategies for 4-(N-Hydroxyacetamido)stilbene

One logical approach begins with 4-nitrostilbene . This starting material can be subjected to selective reduction to yield the corresponding hydroxylamine (B1172632), 4-(N-hydroxyamino)stilbene . This transformation is critical and can be achieved using various reducing agents. For instance, the reduction of nitroarenes to N-arylhydroxylamines can be accomplished through catalytic hydrogenation using a platinum catalyst (Pt/C) with an additive like dimethylaminopyridine (DMAP) to enhance selectivity. researchgate.netmdpi.com Another method involves the use of hydrazine (B178648) monohydrate with a ruthenium-on-carbon catalyst. google.com The resulting 4-(N-hydroxyamino)stilbene can then undergo N-acetylation using acetic anhydride (B1165640) or acetyl chloride under controlled conditions to afford the final product, This compound .

An alternative strategy could commence from 4-aminostilbene . This compound could be oxidized to the corresponding 4-nitrosostilbene . Subsequent controlled reduction of the nitroso group would also yield the 4-(N-hydroxyamino)stilbene intermediate, which can then be acetylated as previously described. nih.gov

A third potential route involves the N-hydroxylation of 4-acetamidostilbene . This direct oxidation of the amide nitrogen is a known metabolic pathway and can be mimicked in a synthetic laboratory setting, potentially using oxidizing agents like peroxy acids. nih.gov

Synthesis of Halogenated Analogues of this compound

The synthesis of halogenated analogues of this compound can be approached by incorporating halogen atoms at various positions on the stilbene core. A versatile method for creating the stilbene backbone itself is the Heck cross-coupling reaction . benthamdirect.comresearchgate.net For instance, a halogenated aryl halide can be coupled with styrene (B11656) or a substituted styrene derivative in the presence of a palladium catalyst.

To synthesize a 4'-halo-4-(N-hydroxyacetamido)stilbene, one could start with a halogenated benzaldehyde (B42025), for example, 4-chlorobenzaldehyde. A Wittig reaction or a Horner-Wadsworth-Emmons reaction with a suitable benzylphosphonium salt or phosphonate (B1237965) ester bearing a nitro group at the 4-position of the phenyl ring would yield a 4'-halo-4-nitrostilbene . Following the synthetic logic from section 2.1.1, this intermediate can then be selectively reduced to the hydroxylamine and subsequently acetylated to provide the desired halogenated product. A patent describes the synthesis of 4-hydroxy-4'-chlorostilbene, indicating the feasibility of such coupling reactions. google.com

Another approach involves the direct halogenation of a pre-formed stilbene derivative, although this may suffer from issues with regioselectivity.

Radiosynthesis for Tracer Studies

For tracer studies, the incorporation of a positron-emitting radionuclide, such as Fluorine-18 (¹⁸F), into the this compound structure is necessary. A common strategy for introducing ¹⁸F is through nucleophilic substitution on an appropriate precursor.

The Horner-Wadsworth-Emmons reaction is a valuable tool for the synthesis of ¹⁸F-labeled stilbenes. This can be achieved by coupling a benzylic phosphonic acid ester with a radiolabeled benzaldehyde, such as 4-[¹⁸F]fluorobenzaldehyde . To synthesize a radiolabeled analogue of this compound, one could envision a similar strategy. A phosphonate ester containing the N-hydroxyacetamido precursor (e.g., a nitro or protected amino group) could be reacted with 4-[¹⁸F]fluorobenzaldehyde. The resulting [¹⁸F]-labeled nitrostilbene or acetamidostilbene could then be converted to the final [¹⁸F]this compound derivative through the reduction and acetylation or N-hydroxylation steps outlined previously.

Exploration of Synthetic Routes for Related Stilbenoid Derivatives

The synthesis of stilbenoid derivatives is a well-explored area of organic chemistry, with several robust methods available for constructing the core 1,2-diphenylethylene structure. These methods offer flexibility in introducing a wide array of substituents onto the aromatic rings.

The Wittig reaction is a classic and widely used method for stilbene synthesis. It involves the reaction of a phosphorus ylide, generated from a benzylphosphonium salt, with a benzaldehyde derivative. This reaction is particularly useful for generating both cis and trans isomers, although the trans isomer often predominates. umich.edu

The Heck reaction , as mentioned earlier, is a powerful palladium-catalyzed cross-coupling reaction between an aryl halide and an alkene. nih.govresearchgate.net This method is highly versatile and tolerates a broad range of functional groups, making it suitable for the synthesis of complex stilbene derivatives.

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate ester instead of a phosphonium (B103445) salt. The HWE reaction often provides higher yields and better stereoselectivity for the trans-alkene compared to the traditional Wittig reaction. umich.edu

The Perkin reaction , which involves the condensation of an aromatic aldehyde with an acetic anhydride in the presence of a weak base, can also be used to synthesize certain stilbene derivatives, particularly those with a carboxylic acid group.

Furthermore, oxidative coupling reactions of toluene (B28343) derivatives can lead to the formation of stilbenes. For example, 4,4'-dinitrostilbene-2,2'-disulfonic acid is prepared by the oxidation of 4-nitrotoluene-2-sulfonic acid. google.com

Metabolic Bioactivation and Biotransformation of 4 N Hydroxyacetamido Stilbene

Enzymatic N-Hydroxylation Processes

N-hydroxylation is a key initial step in the metabolic activation of arylamides like 4-acetamidostilbene, leading to the formation of 4-(N-hydroxyacetamido)stilbene. This process is primarily catalyzed by microsomal enzyme systems.

The liver is the principal site for the metabolism of many foreign compounds, and its microsomal enzyme system plays a central role. evotec.com These enzymes, located in the endoplasmic reticulum of hepatocytes, are responsible for a variety of metabolic reactions, including the N-hydroxylation of aromatic amides. evotec.comnews-medical.net The key enzymes involved are cytochrome P450 (CYP) monooxygenases. news-medical.net

Studies using hamster liver microsomes have demonstrated their capacity to catalyze the N-hydroxylation of trans-4-acetamidostilbene and its analogs. nih.govnih.gov This process is dependent on cofactors such as NADPH, which provides the necessary reducing equivalents for the enzymatic reaction. nih.gov The activity of these microsomal enzymes can be influenced by prior exposure to inducing agents. For instance, liver microsomes from rats treated with 3-methylcholanthrene (B14862) show enhanced oxidase activity towards trans-stilbene (B89595) compared to those from untreated or phenobarbital-treated rats. nih.gov

The primary enzymes in the microsomal system are cytochrome P450 and NADPH cytochrome c reductase, which work together to transfer electrons and facilitate the oxidation of substrates. news-medical.net This enzymatic action converts 4-acetamidostilbene into its N-hydroxy metabolite, this compound, a crucial step in its bioactivation. nih.gov

Kinetic studies provide valuable insights into the efficiency of enzymatic reactions. The N-hydroxylation of trans-4-acetamidostilbene and its analogues by hamster liver microsomes has been a subject of such analyses. nih.govnih.gov These studies typically determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) of the reaction.

For a series of trans-4'-halo-4-acetamidostilbenes (where the halo group is F, Cl, or Br), the apparent Km values for N-hydroxylation were found to be similar. nih.gov However, the Vmax values showed significant variations. nih.gov This indicates that while the enzyme's affinity for these substrates is comparable, the rate at which it can process them differs markedly.

Specifically, the Vmax for the 4'-bromo analog was only 16% of that for the parent compound, trans-4-acetamidostilbene. The 4'-chloro and 4'-fluoro analogs exhibited even lower rates, at just 3% of the parent compound's Vmax. nih.gov In another study, the Vmax for the N-hydroxylation of the 4'-cyano analog was 24% of that of trans-4-acetamidostilbene, with a Km value that was 11% of the parent compound's. nih.gov

The kinetics of N-hydroxylation for 4'-alkoxy analogues have also been investigated. While the rates of metabolite formation for the 4'-methoxy, 4'-ethoxy, and 4'-propoxy analogues were not linearly related to substrate concentration, the kinetics for the 4'-butoxy analog were determined. nih.gov

Interactive Table: Kinetic Parameters of N-Hydroxylation for 4-Acetamidostilbene Analogues

| Compound | Relative Vmax (%) | Relative Km (%) |

| trans-4-Acetamidostilbene | 100 | 100 |

| 4'-Bromo-4-acetamidostilbene | 16 | - |

| 4'-Chloro-4-acetamidostilbene | 3 | - |

| 4'-Fluoro-4-acetamidostilbene | 3 | - |

| 4'-Cyano-4-acetamidostilbene | 24 | 11 |

Data sourced from studies on hamster liver microsomes. nih.govnih.gov A hyphen (-) indicates that the data was not specified in the source.

The nature and position of substituents on the stilbene (B7821643) ring system have a profound impact on the rate of N-hydroxylation. nih.gov Introducing a substituent at the 4'-position of trans-4-acetamidostilbene generally leads to a decrease in the rate of N-hydroxylation. nih.gov This reduction is dependent on both the physicochemical properties of the substituent and its susceptibility to metabolic oxidation. nih.gov

For instance, electron-withdrawing groups like cyano (CN) and trifluoromethyl (CF3) at the 4'-position reduce the rate of N-hydroxylation. nih.gov Halogen substituents (F, Cl, Br) at the same position also significantly decrease the efficiency of this metabolic step. nih.gov

Alkyl substituents at the 4'-position, such as methyl (CH3) and tert-butyl (C(CH3)3), also lead to lower rates of N-hydroxylation. nih.gov In these cases, the primary metabolic pathway often shifts towards oxidation of the substituent itself. For example, the main metabolite of the 4'-methyl analog is the 4'-hydroxymethyl derivative, with only small amounts of the N-hydroxylated product being formed. nih.gov Similarly, the 4'-tert-butyl analog is primarily metabolized to trans-4'-[2-(hydroxymethyl)-2-propyl]-4-acetamidostilbene. nih.gov

Alkoxy substituents at the 4'-position also influence metabolism. Hamster liver microsomes can catalyze the N-hydroxylation of 4'-methoxy, 4'-ethoxy, 4'-propoxy, and 4'-butoxy analogs of trans-4-acetamidostilbene. nih.gov However, other metabolic pathways, such as O-dealkylation and the formation of epoxides, also occur. nih.gov

Kinetic Analyses of N-Hydroxylation Rates for this compound and Analogues

Further Metabolic Transformations of this compound

The metabolism of 4-acetamidostilbene and its N-hydroxy derivative can lead to the formation of several other metabolites. For example, the glycolamides of 4'-chloro and 4'-fluoro-4-acetamidostilbene have been detected and quantified in studies with hamster liver microsomes. nih.gov The glycolamide was also identified as a minor metabolite of the 4'-cyano analog of trans-4-acetamidostilbene. nih.gov

The formation of hydroxamic acids is a key aspect of the metabolism of aromatic amides. researchgate.netru.nl In the context of 4-acetamidostilbene analogs, trace quantities of the hydroxamic acid were detected during the metabolism of the 4'-tert-butyl analog. nih.gov

The cytosolic fraction of liver cells contains enzymes capable of further metabolizing N-hydroxy compounds. One such reaction is enzymatic esterification. Studies have shown that rat liver cytosol can catalyze the esterification of various N-hydroxy derivatives, including this compound. nih.gov This process is thought to involve the formation of phosphate (B84403) and sulfate (B86663) esters, as suggested by the requirement for ATP, Mg2+, and SO42- with other N-hydroxy compounds. nih.gov

The extent of esterification can vary between different N-hydroxy derivatives. For example, N-hydroxy derivatives of 2-acetamido-7-fluorofluorene, 2-acetamidophenanthrene, and 4-acetamidobiphenyl are also esterified to different degrees by rat liver cytosol. nih.gov

Enzymic Esterification by Cytosolic Fractions

Characterization of Esterification Mechanisms

Esterification is a key reaction in the metabolic activation of N-hydroxy-N-acylarylamines, including this compound. This process involves the conversion of the N-hydroxy group into a more reactive ester derivative. The general mechanism of esterification, such as the Fischer esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, resulting in the formation of an ester and water. libretexts.orgnumberanalytics.com Other methods include the use of acid chlorides with alcohols, or specialized reactions like the Steglich and Mitsunobu esterifications. numberanalytics.comcommonorganicchemistry.com In the biological context of this compound, enzymatic catalysis plays a crucial role. The N-hydroxy group of the molecule can be esterified through processes like O-acetylation or O-sulfonation, leading to the formation of highly reactive and unstable N-acetoxy or N-sulfonyloxy esters. These esters can then break down to form electrophilic nitrenium ions, which are capable of reacting with cellular macromolecules.

Differential Esterification Across Species and Physiological States

The extent and pathway of esterification of this compound can vary significantly between different animal species and can be influenced by the physiological state of the organism. For instance, studies have shown that the metabolic activation of related compounds, such as N-hydroxy-2-acetylaminofluorene, is catalyzed by cytosolic enzymes that can exhibit species-specific activity levels. researchgate.net In rabbits, for example, the activity of N-acetyltransferase, an enzyme involved in these pathways, is subject to genetic polymorphism, leading to "rapid" and "slow" acetylator phenotypes. nih.gov This genetic variation can directly impact the rate of esterification and subsequent bioactivation.

Furthermore, the metabolic profile of stilbene compounds can be influenced by the presence of different substituents on the stilbene core. For example, the introduction of a 4'-substituent into trans-4-acetamidostilbene has been shown to decrease the rate of N-hydroxylation in hamster hepatic microsomes, a key step preceding esterification. nih.gov The nature of the substituent, whether it is electron-donating or electron-withdrawing, can affect the susceptibility of the compound to metabolic oxidation and subsequent conjugation reactions. nih.gov

Enzymatic Systems Involved in this compound Metabolism

The metabolism of this compound is mediated by a variety of enzymatic systems that are crucial for its bioactivation and detoxification.

Arylhydroxamic Acid N,O-Acyltransferase (AHAT) Activity and Substrate Specificity

Arylhydroxamic acid N,O-acyltransferase (AHAT) is a key enzyme system involved in the bioactivation of N-arylhydroxamic acids. researchgate.net AHAT catalyzes the transfer of an acetyl group from the N-hydroxy moiety of an arylhydroxamic acid to an arylamine acceptor molecule (N,O-transacetylation) or can facilitate an intramolecular rearrangement to form a reactive N-acetoxyarylamine. researchgate.net This enzymatic activity is critical in converting N-arylhydroxamic acids into electrophilic species that can interact with cellular nucleophiles. researchgate.net

The substrate specificity of AHAT has been investigated using various N-arylhydroxamic acid analogs. For instance, studies on N-(2-fluorenyl)hydroxamic acids have shown that the structure of the aryl group significantly influences the compound's ability to serve as a substrate for AHAT. researchgate.net Electronegative substituents on the fluorene (B118485) ring were found to enhance the formation of adducts with nucleophiles like N-acetylmethionine and 2'-deoxyguanosine, indicating an increased generation of reactive electrophiles. nih.gov

Arylamine N-Acetyltransferases (NATs) in N,O-Transacetylation Pathways

Arylamine N-acetyltransferases (NATs) are a family of enzymes that play a dual role in the metabolism of arylamine compounds. researchgate.netnih.govnih.gov They are involved in the N-acetylation of primary arylamines, which is generally a detoxification pathway, and the O-acetylation of N-arylhydroxylamines, a bioactivation step. researchgate.net NATs catalyze the transfer of an acetyl group from acetyl coenzyme A (acetyl-CoA) to the substrate. wikipedia.org

There is significant evidence suggesting that AHAT activity and NAT activity are properties of the same enzyme. nih.gov In rabbits, both activities were found to be cosegregated based on the acetylator phenotype, with rapid acetylators showing high levels of both enzyme activities and slow acetylators showing low levels. nih.gov This indicates a common genetic control over these two critical steps in arylamine metabolism. nih.gov Human NATs exist as two polymorphic isoforms, NAT1 and NAT2, with distinct but sometimes overlapping substrate specificities. nih.gov These enzymes are crucial in the bioactivation of N-arylhydroxylamines to reactive N-acetoxyarylamines. researchgate.net

Involvement of Cytochrome P450 Monooxygenases in Stilbene Scaffold Hydroxylation

The stilbene scaffold of this compound is also a target for metabolic modification by cytochrome P450 (CYP) monooxygenases. These enzymes are a major family of phase I drug-metabolizing enzymes that catalyze the oxidation of a wide variety of xenobiotics. In the context of stilbenes, CYPs are primarily involved in the hydroxylation of the aromatic rings. mdpi.com

For example, CYP154E1 from Thermobifida fusca YX has been shown to hydroxylate (E)-stilbene to produce (E)-4,4'-dihydroxystilbene. Furthermore, engineered variants of this enzyme can hydroxylate various hydroxystilbenes at different positions, producing a range of hydroxylated stilbene derivatives. This hydroxylation can alter the biological properties of the stilbene compounds and can also serve as a prerequisite for further conjugation reactions. nih.gov The introduction of hydroxyl groups can also be a detoxification step, facilitating the excretion of the compound.

Molecular Mechanisms of Interaction and Cellular Responses to 4 N Hydroxyacetamido Stilbene

Formation of Reactive Electrophilic Intermediates

The conversion of the relatively stable 4-(N-hydroxyacetamido)stilbene into a biologically reactive agent is a critical initiating step. This transformation is not spontaneous but is mediated by specific cellular enzymes that generate highly electrophilic molecules capable of attacking nucleophilic sites within the cell.

A primary pathway for the bioactivation of N-arylhydroxamic acids, including this compound, is through enzymatic N,O-acyltransfer. researchgate.net This reaction is catalyzed by a class of enzymes known as N-arylhydroxamic acid N,O-acyltransferases (AHAT) or, more broadly, by arylamine N-acetyltransferases (NATs), which possess this catalytic capability. researchgate.net These enzymes facilitate the intramolecular transfer of the N-acetyl group from the nitrogen atom to the oxygen atom of the hydroxamic acid functional group. researchgate.net

This enzymatic transfer results in the formation of a highly reactive N-acetoxyarylamine intermediate. researchgate.netnih.gov The N-acetoxy metabolite is significantly more reactive than its parent hydroxamic acid because the acetoxy group is a much better leaving group than the hydroxyl group. This bioactivation is a crucial step, as the parent compound itself is not inherently reactive towards cellular macromolecules. Both the amide and hydroxamic acid forms of stilbene (B7821643) derivatives have been shown to require metabolic activation to exert a mutagenic effect. researchgate.net

| Enzyme | Function | Resulting Intermediate |

|---|---|---|

| N-Arylhydroxamic Acid N,O-Acyltransferase (AHAT) / Arylamine N-Acetyltransferase (NAT) | Catalyzes the intramolecular transfer of the acetyl group from the nitrogen to the oxygen of the hydroxamic acid. researchgate.net | N-acetoxystilbeneamine |

The N-acetoxyarylamine intermediate generated via N,O-acyltransfer is a potent electrophile. Its reactivity is attributed to the unstable N-O-acetyl bond. This intermediate can react directly with cellular nucleophiles, but it can also undergo heterolytic cleavage of the N-O bond. This cleavage results in the formation of a carboxylate anion and a highly reactive, resonance-stabilized nitrenium ion.

This nitrenium ion is a powerful electrophile that readily attacks electron-rich, nucleophilic centers in cellular macromolecules. researchgate.netnih.gov The electrophilic nature of these intermediates is the fundamental basis for the covalent modification of biological molecules, a key event in the mechanism of action for many carcinogenic aromatic amines and their derivatives. mdpi.com

Modulation of Enzymatic Activity and Enzyme Inactivation Studies

Mechanism-Based Inactivation of Arylhydroxamic Acid N,O-Acyltransferase

This compound, like other N-arylhydroxamic acids, can act as a mechanism-based inactivator of the enzyme responsible for its own bioactivation, Arylhydroxamic acid N,O-acyltransferase (AHAT). researchgate.netnih.gov This phenomenon, also known as "suicide inactivation," occurs when AHAT converts the N-arylhydroxamic acid into a highly reactive electrophilic intermediate within the enzyme's active site. nih.gov

In the absence of a suitable arylamine acceptor molecule, this reactive species can covalently bind to nucleophilic residues on the AHAT enzyme itself, leading to its irreversible inactivation. nih.gov This process has been demonstrated for structurally similar compounds, such as N-hydroxy-2-acetamidofluorene, where the inactivation follows first-order kinetics. nih.gov The inactivation can be influenced by the presence of other nucleophiles that compete for the reactive electrophile, indicating that some of the reactive species may diffuse from the active site before causing inactivation. nih.gov

Inhibition of Arylamine N-Acetyltransferase Activity

Arylamine N-acetyltransferases (NATs) are a family of enzymes that play a dual role in the metabolism of arylamine carcinogens, participating in both detoxification (N-acetylation) and bioactivation (O-acetylation of N-hydroxylamines and N,O-transacetylation of N-arylhydroxamic acids). researchgate.netnih.gov The bioactivation reactions, catalyzed by the N,O-acyltransferase activity of NATs, produce the reactive N-acetoxyarylamines responsible for forming DNA and protein adducts. researchgate.net

Similar to the inactivation of AHAT, N-arylhydroxamic acids can cause the mechanism-based irreversible inhibition of NAT enzymes. researchgate.net The same reactive electrophile generated during the catalytic cycle can attack the enzyme, leading to its inactivation. This has been demonstrated for both major human isoforms, NAT1 and NAT2. researchgate.netnih.gov Therefore, this compound is expected to be an inhibitor of NAT activity, participating in a self-limiting bioactivation process where the product of the enzymatic reaction ultimately inactivates the enzyme.

Induction of Mutagenic Effects

Assessment of Mutagenic Potential in Bacterial Test Systems (e.g., Salmonella typhimurium TA-100)

The mutagenic potential of this compound has been evaluated using the bacterial reverse mutation assay, commonly known as the Ames test. nih.govlibretexts.org This test utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it in their growth medium. libretexts.orgxenometrix.ch A mutagenic event can cause a reverse mutation (reversion) that restores the gene function, allowing the bacteria to grow on a histidine-deficient medium. xenometrix.ch

The S. typhimurium TA-100 strain is specifically designed to detect mutagens that cause base-pair substitutions. xenometrix.chresearchgate.net Research has shown that trans-4-(N-Hydroxyacetamido)stilbene is mutagenic in the TA-100 strain. nih.gov Crucially, this mutagenic effect is dependent on metabolic activation; it requires the presence of a mammalian liver homogenate (S9 fraction), which contains enzymes like cytochromes P450 and N,O-acyltransferases that convert the compound into its ultimate mutagenic form. nih.govenamine.net

Studies have also investigated how substituents on the stilbene ring influence mutagenic potency. The introduction of halogen atoms at the 4'-position of trans-4-(N-Hydroxyacetamido)stilbene was found to markedly affect its mutagenicity in S. typhimurium TA-100. nih.gov

| Compound | 4'-Substituent | Relative Mutagenic Potency |

|---|---|---|

| trans-4-(N-Hydroxyacetamido)stilbene | -H | ++++ |

| trans-4'-(F)-4-(N-Hydroxyacetamido)stilbene | -F | +++ |

| trans-4'-(Cl)-4-(N-Hydroxyacetamido)stilbene | -Cl | ++ |

| trans-4'-(Br)-4-(N-Hydroxyacetamido)stilbene | -Br | + |

Data sourced from a study on the effect of 4'-halogen substitution on mutagenicity, where the unsubstituted compound showed the highest potency among the tested hydroxamic acids. nih.gov The "+" symbols are a qualitative representation of the reported trend: H > F > Cl, Br.

Dependence on Metabolic Activating Systems for Mutagenicity

Studies utilizing the Salmonella typhimurium reverse mutation assay, commonly known as the Ames test, have been instrumental in elucidating the mutagenic profile of stilbene derivatives. In the case of trans-4-(N-Hydroxyacetamido)stilbene and its amide precursor, mutagenic activity was observed in the TA100 strain of S. typhimurium only in the presence of a metabolic activating system derived from hamster liver homogenate (S9 mix) researchgate.net. This finding strongly suggests that the parent compound itself is not the ultimate mutagen. Instead, it undergoes enzymatic transformation to produce reactive intermediates that can induce base-pair substitution mutations in the bacterial DNA.

The metabolic activation of similar aromatic amines and their derivatives often involves Phase I and Phase II enzymatic reactions. Phase I reactions, typically catalyzed by cytochrome P450 enzymes, can introduce or expose functional groups, such as hydroxylamines researchgate.net. These intermediates can then be further activated by Phase II enzymes, such as sulfotransferases or acetyltransferases, to form highly reactive esters that can covalently bind to DNA, forming adducts and leading to mutations researchgate.net. While the precise metabolic pathway for this compound has not been fully delineated, the requirement of a metabolic activation system points towards a mechanism involving the formation of such genotoxic metabolites researchgate.netnih.gov.

It is important to note that the composition of the metabolic activation system can significantly influence the outcome of mutagenicity testing researchgate.net. The standard S9 mix provides a general representation of metabolic capabilities, but the specific enzymes involved and their relative activities can vary between species and tissues, which is a crucial consideration for extrapolating in vitro data to in vivo scenarios nih.govdiva-portal.org.

Influence on Intracellular Signaling Pathways (drawing from broader stilbene research as contextual basis for investigation)

The biological activities of stilbenes extend beyond genotoxicity and encompass the modulation of various intracellular signaling pathways that govern cellular processes such as inflammation, oxidative stress response, proliferation, and apoptosis. While direct research on the effects of this compound on these pathways is limited, the extensive body of literature on other stilbenes, most notably resveratrol (B1683913), provides a valuable contextual framework for postulating its potential interactions.

The Nuclear Factor kappa-B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, regulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules mdpi.com. Dysregulation of the NF-κB pathway is implicated in numerous chronic inflammatory diseases and cancers. Several stilbene compounds, including resveratrol, have been shown to inhibit NF-κB activation mdpi.comacs.org. This inhibition can occur through various mechanisms, such as preventing the degradation of the inhibitory IκB proteins or by directly inhibiting the activity of the IκB kinase (IKK) complex mdpi.com.

Given the structural similarities to other stilbenes, it is plausible that this compound could also modulate the NF-κB pathway. For instance, other stilbenes like 4'-Methoxyresveratrol have been found to suppress the RAGE-mediated MAPK/NF-κB signaling pathway medchemexpress.com. Triacetylresveratrol has also been shown to decrease the phosphorylation of NF-κB medchemexpress.com. Therefore, it is a reasonable hypothesis that this compound may exert anti-inflammatory effects by interfering with the activation of this key pro-inflammatory transcription factor. Further investigation is warranted to determine if this compound can indeed inhibit NF-κB signaling and, if so, to elucidate the specific molecular targets within the pathway.

The Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) is a master regulator of the antioxidant response, controlling the expression of a battery of cytoprotective genes that defend against oxidative stress nih.govarchivesofmedicalscience.com. Under basal conditions, Nrf2 is kept inactive in the cytoplasm through its interaction with Keap1. Upon exposure to oxidative or electrophilic stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes nih.gov.

Many stilbenes are known to be potent activators of the Nrf2 pathway nih.govresearchgate.net. They can induce Nrf2 activation by modifying specific cysteine residues on Keap1, thereby disrupting the Nrf2-Keap1 interaction nih.gov. This leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1) nih.gov.

The Mitogen-Activated Protein Kinase (MAPK) and Janus Kinase/Signal Transducers and Activators of Transcription (JAK/STAT) pathways are two other critical signaling cascades that regulate a wide array of cellular functions, including cell growth, differentiation, and immune responses nih.govfrontiersin.org.

The MAPK family comprises several key members, including ERK, JNK, and p38, which are activated in response to various extracellular stimuli nih.gov. Stilbenes have been shown to modulate MAPK signaling, with effects that can be either pro- or anti-proliferative depending on the specific stilbene, cell type, and context thieme-connect.com. For example, 3'-Hydroxypterostilbene has been demonstrated to down-regulate MAPK signaling pathways medchemexpress.com. Resveratrol has also been shown to target MAPK pathways thieme-connect.com.

The JAK/STAT pathway is the principal signaling route for many cytokines and growth factors nih.govmdpi.com. Upon ligand binding to its receptor, JAKs are activated, leading to the phosphorylation and activation of STAT proteins, which then translocate to the nucleus to regulate gene expression frontiersin.org. Dysregulation of this pathway is associated with various inflammatory and neoplastic conditions. Stilbenes like resveratrol have been reported to inhibit the JAK/STAT pathway, contributing to their anti-inflammatory and anti-cancer properties nih.govmdpi.com.

Based on the established activities of other stilbenes, it is plausible to hypothesize that this compound may also influence the MAPK and JAK/STAT pathways. The nature and consequences of such interactions would require empirical investigation to determine whether it promotes or inhibits these signaling cascades and the resulting cellular outcomes.

Structure Activity Relationship Sar Studies of 4 N Hydroxyacetamido Stilbene and Analogues

Correlation between Substituent Variation and Metabolic Bioactivation Rates

The bioactivation of 4-acetamidostilbenes, a necessary step for their biological activity, is significantly influenced by the nature of substituents on the stilbene (B7821643) backbone. N-hydroxylation is a critical step in this process.

Impact of 4'-Substituent Electronegativity and Aliphatic Character on N-Hydroxylation

Research has shown that modifying the 4'-position of trans-4-acetamidostilbene with various substituents has a pronounced effect on the rate of its in vitro microsomal N-hydroxylation. nih.gov The introduction of both electronegative and aliphatic groups at this position generally leads to a decrease in the rate of N-hydroxylation compared to the unsubstituted parent compound. nih.gov

For instance, the introduction of a cyano (-CN) group, which is electronegative, at the 4'-position resulted in a significant reduction in the maximum reaction velocity (Vmax) for N-hydroxylation to 24% of that of the parent compound. nih.gov Similarly, aliphatic substituents such as methyl (-CH3) and tert-butyl (-C(CH3)3) also led to decreased N-hydroxylation, with metabolic oxidation of the substituent itself becoming a competing pathway. nih.gov The trifluoromethyl (-CF3) analogue also yielded only small amounts of the N-hydroxylated product. nih.gov

These findings suggest that the physicochemical properties of the 4'-substituent, including its electronegativity and susceptibility to metabolic oxidation, play a crucial role in modulating the N-hydroxylation pathway. nih.gov

Table 1: Effect of 4'-Substituents on the N-Hydroxylation of trans-4-Acetamidostilbene

| 4'-Substituent | Relative Vmax for N-Hydroxylation (%) | Primary Metabolic Pathway(s) |

|---|---|---|

| -H (Unsubstituted) | 100 | N-Hydroxylation |

| -CN | 24 | Reduced N-Hydroxylation, minor glycolamide formation |

| -CH3 | Low | 4'-CH2OH formation, minor N-hydroxylation |

| -C(CH3)3 | Trace | 4'-[2-(hydroxymethyl)-2-propyl] formation, trace hydroxamic acid |

| -CF3 | Low | N-Hydroxylation (only detectable metabolite) |

Data compiled from studies on in vitro microsomal metabolism. nih.gov

Effects of Halogen Substituents on Bioactivation Pathways

The introduction of halogen substituents at the 4'-position of trans-4-acetamidostilbene and its N-hydroxy metabolite, trans-4-(N-hydroxyacetamido)stilbene, influences their bioactivation and subsequent mutagenicity. nih.gov For both the amide and the hydroxamic acid series, metabolic activation by hamster liver preparations was a prerequisite for their mutagenic effects in Salmonella typhimurium. nih.gov

The specific halogen atom at the 4'-position differentially affects the mutagenic potency, indicating an influence on the bioactivation pathways. nih.gov This suggests that the electronic properties and size of the halogen substituent can alter the interaction with metabolic enzymes and the subsequent formation of reactive species.

Relationship between Chemical Structure and Mutagenic Potency

The mutagenic potential of 4-(N-Hydroxyacetamido)stilbene and its analogues is highly dependent on their chemical structure, particularly the substituents on the aromatic rings.

Analysis of 4'-Halogen Substitution Effects on Mutagenicity

Studies using the Salmonella typhimurium test system have demonstrated that 4'-halogen substituents markedly influence the mutagenic potencies of both trans-4-acetamidostilbene and trans-4-(N-hydroxyacetamido)stilbene. nih.gov

For the trans-4-acetamidostilbene series, the relative mutagenic potencies were found to be in the order of 4'-F > 4'-H and 4'-Cl > 4'-Br. nih.gov In contrast, for the trans-4-(N-hydroxyacetamido)stilbene series, the order of mutagenic potency was 4'-H > 4'-F > 4'-Cl, 4'-Br. nih.gov These findings highlight a complex relationship between the electronic nature of the halogen and its impact on mutagenicity, which differs between the parent amide and its N-hydroxy metabolite. nih.gov

Table 2: Relative Mutagenic Potencies of 4'-Halogenated trans-4-Acetamidostilbenes and trans-4-(N-Hydroxyacetamido)stilbenes

| Compound Series | 4'-Substituent | Relative Mutagenic Potency |

|---|---|---|

| trans-4-Acetamidostilbene | -F | > -H |

| -Cl | > -Br | |

| trans-4-(N-Hydroxyacetamido)stilbene | -H | > -F |

| -F | > -Cl, -Br |

Data based on mutagenicity studies in Salmonella typhimurium TA-100 with metabolic activation. nih.gov

Structural Determinants for Electrophile-Generating Activity

The biological activity of many aryl-containing compounds, including stilbene derivatives, often involves their metabolic conversion into reactive electrophilic species that can interact with cellular macromolecules. The generation of these electrophiles is a key step in the mechanism of action for many carcinogens. researchgate.net For arylhydroxamic acids, enzymatic N,O-acyltransfer can lead to the formation of reactive N-acetoxyarylamines. researchgate.net

Comparative Structure-Activity Profiling with Related Stilbenoid Classes

The structure-activity relationships of this compound and its analogues can be contextualized by comparing them with other classes of stilbenoids, such as combretastatins and resveratrol (B1683913) derivatives.

Combretastatins: These natural stilbenoids are known for their potent antimitotic activity. mdpi.comnih.gov SAR studies on combretastatin (B1194345) A-4 (CA-4) have revealed that the cis-orientation of the two aromatic rings, a 3,4,5-trimethoxy pattern on one ring, and a para-methoxy group on the other ring are critical for its cytotoxic effects. mdpi.com The trimethoxy aryl unit is believed to be important for binding to tubulin. mdpi.com Unlike this compound, where bioactivation to an electrophile is a key event, the activity of combretastatins is primarily driven by their specific binding to a biological target.

Resveratrol Derivatives: Resveratrol, a well-known stilbenoid, and its synthetic derivatives have been extensively studied for a wide range of biological activities. mdpi.comscirp.org The number and position of hydroxyl and methoxy (B1213986) groups are critical determinants of their activity. mdpi.com For instance, hydroxylation can decrease the affinity for certain proteins, while methoxylation can enhance it. mdpi.com The antioxidant properties of resveratrol derivatives are also strongly influenced by the substitution pattern on the aromatic rings. scirp.org The biological activities of resveratrol and its analogues are diverse and not solely dependent on the formation of reactive electrophiles, in contrast to the mode of action often proposed for carcinogenic stilbene derivatives. mdpi.comscirp.org

Methodologies for Research and Analysis of 4 N Hydroxyacetamido Stilbene

Analytical Techniques for Metabolite Identification and Quantification

The identification and quantification of 4-(N-Hydroxyacetamido)stilbene and its metabolites are foundational to understanding its biological activity. Researchers employ a variety of separation and detection methods to achieve this.

Chromatographic techniques are instrumental in separating this compound and its metabolites from complex biological matrices.

Thin-Layer Chromatography (TLC): TLC is a versatile and rapid separation technique used for the qualitative analysis of compounds. merckmillipore.com It operates on the principle of differential partitioning of compounds between a stationary phase (a thin layer of adsorbent material on a plate) and a mobile phase (a solvent or solvent mixture). wisc.edu The separation is based on the polarity of the molecules; less polar compounds move further up the plate with the non-polar mobile phase, resulting in a higher retardation factor (Rf) value. operachem.com TLC is valuable for monitoring the progress of chemical reactions and assessing the purity of a sample. wisc.eduualberta.ca Different visualization methods can be employed, including UV lamps and various chromogenic reagents that react with specific functional groups to produce colored spots. operachem.comepfl.ch

High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced chromatographic technique that offers high resolution and speed for separating, identifying, and quantifying compounds. nih.gov In the context of stilbene (B7821643) derivatives, reversed-phase HPLC (RP-HPLC) is commonly used. pensoft.net This method utilizes a nonpolar stationary phase and a polar mobile phase. The lipophilicity of a compound, often expressed as log P, can be estimated from its retention behavior in RP-HPLC. pensoft.netresearchgate.net For instance, the retention of stilbene derivatives is influenced by the organic modifier (like acetonitrile (B52724) or methanol) in the mobile phase. pensoft.net HPLC can be coupled with various detectors for comprehensive analysis. researchgate.net

Spectrometric methods are essential for the structural elucidation and quantification of separated compounds.

Mass Spectrometry (MS): MS is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is widely used for the identification of drug metabolites. ijpras.com When combined with liquid chromatography (LC-MS), it becomes a highly effective tool for analyzing complex mixtures. aacrjournals.orgnih.gov High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which aids in determining the elemental composition of metabolites. ijpras.com Tandem mass spectrometry (MS/MS or MSn) involves multiple stages of mass analysis and is used to obtain structural information through fragmentation patterns. ijpras.comlibretexts.org This is particularly useful for distinguishing between isomers and identifying the sites of metabolic transformations. sciex.com

UV-Vis Spectrophotometry: This technique measures the absorption of ultraviolet and visible light by a compound in solution. denovix.com The absorption spectrum is characteristic of the compound's electronic structure. For stilbene derivatives, UV-Vis spectroscopy can be used for quantification based on the Beer-Lambert law, which relates absorbance to concentration. hawaii.edu The absorption maxima (λmax) are influenced by factors such as conjugation, solvent polarity, and pH. youtube.com For example, changes in pH can alter the ionization state of a molecule, leading to shifts in its absorption spectrum. researchgate.net

Liquid scintillation counting (LSC) is a highly sensitive method for quantifying radioactivity, particularly for low-energy beta and alpha emitters. revvity.co.jpwikipedia.org This technique is crucial when using radiolabeled versions of this compound to trace its metabolic fate. The sample is mixed with a liquid scintillation cocktail, which contains a solvent and fluors that emit light upon interaction with radiation. wikipedia.org The emitted photons are detected by photomultiplier tubes and converted into an electrical signal proportional to the energy of the decay. frontiersin.org LSC offers high counting efficiency and is the method of choice for quantifying turnover and incorporation in a wide range of biological and environmental samples. wikipedia.orgfrontiersin.org

Spectrometric Characterization (e.g., Mass Spectrometry, UV-Vis Spectrophotometry)

Methodologies for DNA Adduct Detection and Characterization

A critical aspect of studying this compound is its potential to form covalent adducts with DNA, which can be a key event in carcinogenesis.

This method combines the separation power of chromatography with the sensitivity of fluorescence detection to quantify DNA adducts. HPLC is often used to separate DNA that has been enzymatically hydrolyzed into its constituent nucleosides, including those modified by adduction. nih.gov Fluorescent adducts, such as those formed by some polycyclic aromatic hydrocarbons, can be detected with high sensitivity. nih.gov

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the detection and structural characterization of DNA adducts. rsc.org This approach can distinguish between different types of adducts and provide information about their chemical structure. healtheffects.org Tandem mass spectrometry (MS/MS) is particularly valuable for confirming the identity of adducts by analyzing their fragmentation patterns. nih.gov For example, the neutral loss of the deoxyribose moiety is a characteristic fragmentation pathway for many protonated deoxynucleoside adducts. nih.govfrontiersin.org The high sensitivity of modern mass spectrometers allows for the detection of DNA adducts at very low levels, which is essential for studying their biological relevance. nih.govnih.gov

Interactive Data Table: Analytical Techniques

| Technique | Principle | Application for this compound Research |

| Thin-Layer Chromatography (TLC) | Differential partitioning between a stationary and mobile phase. wisc.edu | Qualitative analysis, purity assessment, and reaction monitoring. ualberta.ca |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a stationary and mobile phase under high pressure. nih.gov | Quantitative analysis of the compound and its metabolites; estimation of lipophilicity. pensoft.net |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. ijpras.com | Identification and structural elucidation of metabolites and DNA adducts. ijpras.comhealtheffects.org |

| UV-Vis Spectrophotometry | Measures absorption of UV and visible light. denovix.com | Quantification and characterization based on absorption spectra. hawaii.edu |

| Liquid Scintillation Counting (LSC) | Detection of light emitted from a scintillator mixed with a radioactive sample. wikipedia.org | Quantification of radiolabeled compound and its metabolites. revvity.co.jp |

| Chromatographic-Fluorometric Quantitation | HPLC separation followed by fluorescence detection. nih.gov | Sensitive quantification of fluorescent DNA adducts. nih.gov |

| MS-Based DNA Adduct Analysis | LC separation coupled with mass spectrometric detection and characterization. rsc.org | Detection, quantification, and structural confirmation of DNA adducts. healtheffects.orgnih.gov |

Development of Novel Probes for Adduct Detection

The investigation of this compound's biological activity, particularly its capacity to form covalent bonds with macromolecules, necessitates the development of sensitive and specific detection methods. A primary strategy for tracking the compound and its metabolites involves isotopic labeling. Research has utilized radiolabeled forms of parent compounds like trans-4-acetamidostilbene to identify and quantify metabolites, including the N-hydroxy derivative, through techniques such as thin-layer chromatography, mass spectrometry, and liquid scintillation counting. nih.gov This approach allows for the direct tracing of the molecule's metabolic fate and its binding to cellular components.

While direct probes for this compound adducts are a specialized area of research, advancements in related fields provide a framework for their potential development. For instance, stilbene derivatives have been successfully developed as imaging agents. nih.gov An example is [¹¹C]4-N-methylamino-4´-hydroxystilbene ([¹¹C]SB-13), a PET radioligand designed with a high affinity for β-amyloid plaques, which are protein aggregates. nih.gov The synthesis of such probes involves labeling with positron-emitting isotopes like Carbon-11, enabling in vivo visualization of target binding. nih.gov This principle of creating radiolabeled, high-affinity ligands could be adapted to generate probes for detecting DNA or protein adducts formed by the reactive metabolites of this compound.

Furthermore, modern bioconjugation and chelation techniques offer pathways to create sophisticated probes. For example, chelating agents like p-NCS-Bz-deferoxamine (DFO) are used to attach radiometals such as Zirconium-89 to molecules for PET imaging. acs.org Such a strategy could theoretically be employed to label antibodies or other targeting moieties that specifically recognize adducts of this compound, thereby creating highly specific probes for their detection in biological samples.

In Vitro Experimental Models for Bioactivation and Activity Assessment

Isolated subcellular fractions, particularly liver microsomes and cytosol, are fundamental in vitro tools for studying the metabolic bioactivation of xenobiotics like the parent compound of this compound. Microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily. srce.hr These preparations are routinely used to investigate metabolic pathways such as N-hydroxylation, which is a critical step in the activation of many carcinogenic aryl amides. nih.govsrce.hr

Studies using hamster liver microsomes have been instrumental in elucidating the metabolism of trans-4-acetamidostilbene and its analogues. nih.govnih.govnih.gov These systems, supplemented with necessary cofactors like an NADPH-regenerating system, can catalyze the N-hydroxylation of the amide to form this compound. nih.govnih.gov By incubating the substrate with these microsomal preparations, researchers can identify and quantify the metabolites formed. nih.govnih.gov

Kinetic parameters of these enzymatic reactions, such as the Michaelis-Menten constant (Kₘ) and the maximum velocity (Vₘₐₓ), are determined to characterize the efficiency of the metabolic conversion. For example, modifications to the stilbene structure, such as the introduction of halogen or cyano substituents, have been shown to markedly affect the rate of N-hydroxylation. nih.govnih.gov This approach allows for a systematic evaluation of how chemical structure influences metabolic activation.

Table 1: Metabolic N-Hydroxylation of trans-4-Acetamidostilbene Analogues by Hamster Liver Microsomes

| Compound (Substituent at 4' position) | Vₘₐₓ (% of parent compound) | Kₘ (% of parent compound) | Other Metabolites Identified | Reference |

| H (parent compound) | 100 | 100 | 4'-OH derivative | nih.gov |

| F | 3 | Similar to parent | Glycolamide | nih.gov |

| Cl | 3 | Similar to parent | Glycolamide | nih.gov |

| Br | 16 | Similar to parent | Not specified | nih.gov |

| CN | 24 | 11 | Glycolamide | nih.gov |

| CH₃ | Trace amounts | Not determined | 4'-CH₂OH derivative | nih.gov |

| C(CH₃)₃ | Trace amounts | Not determined | trans-4'-[2-(hydroxymethyl)-2-propyl]-4-acetamidostilbene | nih.gov |

| CF₃ | Small amounts | Not determined | None detected | nih.gov |

Bacterial reverse mutation assays, commonly known as the Ames test, are widely used to assess the mutagenic potential of chemical compounds. These assays utilize specific strains of bacteria, such as Salmonella typhimurium, that are engineered with mutations in the histidine operon, rendering them unable to synthesize the essential amino acid histidine. Mutagenic compounds can cause reverse mutations, restoring the gene's function and allowing the bacteria to grow on a histidine-deficient medium.

The mutagenicity of trans-4-(N-Hydroxyacetamido)stilbene and its derivatives has been evaluated using the Salmonella typhimurium TA100 strain. nih.gov A crucial aspect of these tests for compounds that are not directly mutagenic is the inclusion of a metabolic activation system. nih.govresearchgate.net This is typically a supernatant fraction (S9) from homogenized liver of rats or hamsters, supplemented with cofactors (S9 mix), which contains enzymes capable of metabolizing pro-mutagens into reactive, mutagenic forms. nih.goveuropa.eu

Studies have demonstrated that both trans-4-acetamidostilbene (the parent amide) and trans-4-(N-Hydroxyacetamido)stilbene (the hydroxamic acid) require the presence of a hamster liver metabolic activating system to exert a mutagenic effect in S. typhimurium TA100. nih.gov This indicates that further metabolic conversion of the N-hydroxy metabolite is necessary to generate the ultimate mutagenic species. The mutagenic potency was found to be significantly influenced by substituents on the stilbene ring, highlighting the role of molecular structure in biological activity. nih.gov

Table 2: Relative Mutagenic Potency of trans-4-Acetamidostilbene and trans-4-(N-Hydroxyacetamido)stilbene Analogues in Salmonella typhimurium TA100

| Compound Type | Substituent at 4' position | Relative Mutagenic Potency | Reference |

| Amides | Fluoro (F) | > H > Chloro (Cl) > Bromo (Br) | nih.gov |

| Hydroxamic Acids | H | > Fluoro (F) > Chloro (Cl), Bromo (Br) | nih.gov |

Isolated Tissue Microsomal and Cytosolic Preparations

Computational Chemistry and Modeling Approaches

Computational chemistry provides powerful tools for predicting the metabolic fate and reactivity of molecules like this compound, often before they are synthesized. These methods can model how a compound will be processed by metabolic enzymes, offering insights that complement experimental in vitro assays. science.gov By simulating the interaction between the substrate and the active site of enzymes like Cytochrome P450, it is possible to predict the likelihood and products of metabolic reactions such as N-hydroxylation.

Predictive models can be built using quantitative structure-activity relationship (QSAR) approaches, where the chemical properties of a series of compounds are correlated with their metabolic rates or reactivity. For this compound and its analogues, physicochemical properties (e.g., electronic effects of substituents, lipophilicity) can be calculated and used to predict their susceptibility to metabolic oxidation. nih.gov These models can help rationalize experimental findings, such as why certain substituents decrease the rate of N-hydroxylation, by considering both the electronic properties of the substituent and its own potential for metabolic transformation. nih.gov

Furthermore, computational systems can model the thermodynamics and kinetics of DNA amplification and synthesis, which can be adapted to understand the formation of DNA adducts. science.gov By predicting sites on the molecule that are most likely to be metabolically activated to electrophilic species, these models can guide experimental studies aimed at identifying and characterizing DNA adducts.

Theoretical studies, particularly those employing quantum mechanics methods like Density Functional Theory (DFT), are invaluable for investigating the fundamental molecular interactions that govern the biological activity of this compound. These methods can elucidate the electronic structure of the molecule and its reactive metabolites, providing a basis for understanding how they interact with biological macromolecules like DNA and proteins. nih.gov

For instance, DFT calculations can be used to model the structure of the ultimate carcinogenic species derived from this compound, such as a nitrenium ion, and to calculate the energetics of its reaction with DNA bases like guanine (B1146940) and adenine. This can predict the most likely sites of adduct formation and the structure of these adducts. Such theoretical work provides a molecular-level picture that is often difficult to obtain through experimental means alone.

Moreover, computational modeling can be used to study non-covalent interactions, such as π-π stacking, which can influence how a molecule binds within an enzyme's active site or intercalates into DNA. nih.gov Studies on related stilbene compounds have used computational approaches to understand their interaction with protein targets. nih.gov For example, the binding of stilbenes to the FAD cofactor site in xanthine (B1682287) oxidase has been investigated through modeling, revealing the importance of π-π interactions between the stilbene and the isoalloxazine ring of FAD. nih.gov Similar theoretical approaches could be applied to model the interaction of this compound with the active sites of metabolizing enzymes like sulfotransferases or N,O-acyltransferases, which are implicated in its further bioactivation. researchgate.netresearchgate.net These computational studies are crucial for rationalizing structure-activity relationships and for the guided design of new molecules with modified biological activity. nih.gov

Simulation of Spectroscopic Properties for Analytical Development

The simulation of spectroscopic properties for this compound is a critical component of its analytical development. Computational chemistry methods, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are powerful tools for predicting and interpreting the spectroscopic behavior of molecules. mdpi.comcmu.edu These simulations provide valuable insights into the electronic and structural properties of the compound, aiding in the analysis of experimental data and the development of new analytical methods.

Theoretical calculations are employed to simulate various types of spectra, including UV-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy. researchgate.netmdpi.com By comparing simulated spectra with experimental results, researchers can confirm the molecular structure, assign spectral features to specific molecular vibrations or electronic transitions, and understand the influence of the molecular environment on its spectroscopic properties. researchgate.net

UV-Visible Spectroscopy Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating the UV-Visible absorption spectra of organic molecules like this compound. mdpi.com These calculations can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths (f), which are related to the intensity of the absorption bands. gaussian.com

The process typically involves first optimizing the ground-state geometry of the molecule using DFT. researchgate.net Following this, TD-DFT calculations are performed to determine the energies and probabilities of electronic transitions from the ground state to various excited states. gaussian.com The simulated spectrum is then generated by fitting these transitions to Gaussian or Lorentzian functions. gaussian.com

| Method | Solvent | Calculated λmax (nm) | Experimental λmax (nm) | Transition |

|---|---|---|---|---|

| TD-DFT/B3LYP/6-311++G(d,p) | Dichloromethane | 337 | 308 | π → π* |

| TD-DFT/B3LYP/6-311++G(d,p) | Dichloromethane | 301 |

NMR Spectroscopy Simulation

The simulation of NMR spectra is another valuable tool for the structural elucidation of this compound. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating the NMR chemical shifts (δ) of ¹H and ¹³C nuclei. mdpi.com

These calculations provide theoretical chemical shift values that can be compared with experimental data to assign signals in the NMR spectrum to specific atoms in the molecule. core.ac.uk The accuracy of the predicted chemical shifts depends on factors such as the choice of the DFT functional, the basis set, and the inclusion of solvent effects. For complex molecules, computational analysis can help to resolve ambiguities in spectral interpretation. core.ac.uk

For stilbene derivatives, the chemical shifts of the vinylic protons are particularly informative about the cis/trans stereochemistry of the double bond. hi.is Theoretical calculations can accurately predict these shifts and aid in the conformational analysis of the molecule. hi.is

| Proton | Calculated δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| Vinylic Hα | 7.15 | 7.10 |

| Vinylic Hβ | 7.25 | 7.21 |

Infrared Spectroscopy Simulation

Simulations of IR spectra are performed by calculating the vibrational frequencies and their corresponding intensities. DFT calculations are used to determine the harmonic vibrational frequencies, which often need to be scaled by an empirical factor to achieve better agreement with experimental data. researchgate.net These scaling factors correct for the neglect of anharmonicity and other approximations inherent in the theoretical model.

The simulated IR spectrum provides a detailed assignment of the observed vibrational bands to specific functional groups and vibrational modes within the this compound molecule. researchgate.net For instance, the characteristic stretching frequencies of the N-OH, C=O, and C=C bonds can be identified and analyzed. Comparing theoretical and experimental IR spectra can confirm the presence of specific functional groups and provide information about intermolecular interactions, such as hydrogen bonding. researchgate.net

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch (associated with N-OH) | 3776 | 3106 |

| C-H Stretch (aromatic) | 3031 | ~3000 |

| C=O Stretch | 1710 | 1671 |

Advanced Research Avenues and Conceptual Frameworks

Systems Biology Approaches to Investigate the Comprehensive Biological Impact

Systems biology offers a holistic perspective to move beyond single-pathway analysis and understand the complex, interconnected network of biological responses to a chemical toxicant. For a compound like 4-(N-Hydroxyacetamido)stilbene, a systems toxicology approach would aim to build a comprehensive model of its interactions within a cell or organism.

This involves integrating diverse data types to construct and analyze computational models of biological systems, such as gene regulatory networks (GRNs) and genome-scale metabolic models (GEMs). nih.gove-enm.org The key concept is that the toxicity of a compound is an emergent property of its perturbations across multiple interconnected pathways. e-enm.org

A primary research avenue would be to use time- and dose-dependent toxicogenomics data to infer the GRNs that are specifically altered by this compound. nih.govfrontiersin.org By exposing relevant biological models (e.g., human liver organoids) to the compound, researchers can map the dynamic changes in gene expression. Mathematical methods, such as those based on ordinary differential equations (ODEs), can then be used to model how the expression of each gene evolves over time and dose, revealing the underlying network of gene interactions influenced by the chemical exposure. nih.gov This approach can pinpoint key "hub" genes or master regulators that are central to the toxic response, providing novel targets for understanding its mechanism of action.

Furthermore, GEMs can be employed to simulate how this compound affects cellular metabolism. e-enm.orgbiorxiv.org These models represent the entire network of metabolic reactions in a cell and can predict changes in metabolic fluxes in response to a toxicant. e-enm.org This could reveal, for example, how the compound or its subsequent metabolites might deplete crucial molecules like glutathione (B108866), leading to oxidative stress, or alter energy metabolism, contributing to cellular dysfunction. e-enm.orgnih.gov

Integration of Omics Technologies for Pathway Elucidation

To populate the models used in systems biology, a multi-omics approach is essential. Integrating data from toxicogenomics, proteomics, and metabolomics provides a multi-layered view of a compound's biological activity, from the gene to the functional protein and small molecule level. frontiersin.org This integrated analysis is crucial for moving from correlation to causation in pathway elucidation.

Toxicogenomics: This technology monitors the expression of thousands of genes simultaneously in response to a toxicant. frontiersin.org For this compound, transcriptomic analysis of exposed cells or tissues would identify the upregulation of genes involved in DNA repair, cell cycle arrest, apoptosis, and metabolic activation (e.g., sulfotransferases). uni-hamburg.denih.gov Time-series toxicogenomics data is particularly powerful as it reveals the dynamics of cellular response, distinguishing early adaptive responses from later, irreversible toxic effects. nih.gov

Proteomics: This is the large-scale study of proteins. Following genomic analysis, proteomics can confirm whether the changes in gene expression translate to changes in protein levels. It can also identify post-translational modifications of proteins, which are critical for function but not visible at the gene level. For instance, proteomics could verify the increased presence of DNA repair enzymes or identify specific cytochrome P450 enzymes involved in the compound's metabolism. nih.gov

Metabolomics: This involves the comprehensive analysis of small molecules (metabolites) within a biological system. Metabolomics can identify the specific metabolic products of this compound, track their distribution, and measure their impact on endogenous metabolic pathways. This could, for example, quantify the depletion of glutathione or the accumulation of upstream precursors in pathways blocked by the toxicant. nih.gov

The true power of this approach lies in the integration of these datasets. For example, a study might reveal that this compound induces the transcription of a specific sulfotransferase (SULT) gene (toxicogenomics), which is then confirmed by an increase in the corresponding SULT enzyme level (proteomics). This enzyme would then be responsible for converting the compound into a highly reactive sulfate (B86663) ester, an ultimate carcinogen that forms DNA adducts (metabolomics and adductomics). uni-hamburg.denih.gov

Table 1: Application of Omics Technologies to this compound Research

| Omics Technology | Objective | Potential Findings |

|---|---|---|

| Toxicogenomics | Identify changes in gene expression patterns. | Upregulation of DNA repair, cell cycle, and apoptosis genes. Identification of specific metabolic enzyme genes (e.g., SULTs, NATs) involved in activation. |

| Proteomics | Quantify changes in protein levels and post-translational modifications. | Confirmation of increased levels of DNA repair enzymes. Identification of specific protein targets of adduction. |

| Metabolomics | Profile changes in small molecule metabolites. | Identification of downstream metabolites of the compound. Detection of perturbations in endogenous pathways (e.g., glutathione depletion, altered energy metabolism). |

| Adductomics | Identify and quantify covalent adducts to DNA and proteins. | Characterization of the specific DNA adducts formed (e.g., at the C8 position of guanine). Quantifying adduct levels as a function of dose. |

Refinement of Computational Models for Predictive Toxicology

Computational toxicology, particularly through Quantitative Structure-Activity Relationship (QSAR) models, is a cornerstone of modern chemical risk assessment. oup.comnih.gov QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity, such as carcinogenicity or mutagenicity. nih.govmdpi.com For aromatic amines, these models have been successfully used to distinguish between carcinogenic and non-carcinogenic compounds and to predict their potency. oup.comnih.gov

A key research avenue is the refinement of existing QSAR models to improve predictions for compounds like this compound. The carcinogenicity of aromatic amines is known to depend on properties like hydrophobicity, electronic parameters (such as the energy of the highest occupied and lowest unoccupied molecular orbitals, E-HOMO and E-LUMO), and steric factors. oup.comnih.gov These properties govern metabolic activation and the reactivity of the ultimate carcinogen. oup.comwayne.edu

Future QSAR models could be improved by:

Expanding the Training Set: Including a more diverse range of N-hydroxy arylamides and related stilbene (B7821643) derivatives in the training data used to build the models.

Incorporating Advanced Descriptors: Moving beyond general physicochemical properties to include descriptors that more accurately model the specific steps of metabolic activation. This could involve calculating the stability of the resulting nitrenium ion or the reactivity of potential sulfate or acetate (B1210297) esters. wayne.edunih.gov

Developing Localized Models: Creating specific QSAR models for subclasses of aromatic amines, such as stilbenes, may yield higher predictive accuracy than a single global model. nih.gov A local QSAR tool focused on primary aromatic amines has already shown promise in supporting expert review for mutagenicity assessment. nih.gov

These refined models would serve as powerful in silico tools to screen related, untested compounds for potential toxicity, prioritizing them for further experimental investigation and reducing reliance on animal testing. oup.com

Table 2: Computational Models for Predictive Toxicology of Aromatic Amides

| Model Type | Description | Application to this compound |

|---|---|---|

| QSAR (Quantitative Structure-Activity Relationship) | Statistical models linking chemical structure descriptors (e.g., hydrophobicity, electronic properties) to toxicological endpoints. oup.comnih.gov | Predict carcinogenicity/mutagenicity based on its molecular structure. Identify key structural features driving its toxicity. |

| Expert Rule-Based Systems | Models based on established chemical principles and known structure-toxicity rules (e.g., "N-hydroxy arylamide is a structural alert for genotoxicity"). nih.gov | Classify the compound as a potential mutagen based on the presence of the N-hydroxyacetamido functional group. |

| Molecular Docking | Simulates the binding of a molecule to the active site of a target protein, such as a metabolic enzyme. | Predict the binding affinity of the compound to activating enzymes (e.g., Cytochrome P450, N-acetyltransferases). |

| Quantum Mechanical Calculations | Calculate electronic properties, such as the stability of reactive intermediates (e.g., nitrenium ions). wayne.edu | Estimate the reactivity of the ultimate carcinogenic species derived from the compound, linking it to potential carcinogenicity. |

Development of Targeted Probes for Mechanistic Studies

Understanding the precise molecular interactions of this compound and its reactive metabolites requires tools that can track these species within a complex biological environment. The development of targeted chemical probes represents a sophisticated approach to achieve this. These probes are molecules designed to specifically react with or mimic the compound of interest, often incorporating reporter tags (e.g., fluorescent or isotopic labels) for detection. muni.cz

Key research avenues include:

Probes for Reactive Metabolites: Designing "trapping agents" that can covalently bind to the highly unstable, ultimate carcinogenic forms of this compound (e.g., its sulfate ester or nitrenium ion). This would allow for their detection and quantification, providing direct evidence of their formation in cellular or in vivo systems.

DNA Adduct-Specific Antibodies and Probes: A critical event in chemical carcinogenesis is the formation of DNA adducts. uni-hamburg.de Developing monoclonal antibodies or other high-affinity probes that specifically recognize the DNA adducts formed by this compound would enable highly sensitive detection. These probes could be used in techniques like immunoassays or immunohistochemistry to quantify DNA damage in tissues and even single cells. healtheffects.org

Fluorescent Analogs: Synthesizing analogs of this compound that contain a fluorescent tag could allow for real-time imaging of its uptake, subcellular localization, and binding to cellular structures using advanced microscopy techniques.

Isotopically Labeled Standards: The synthesis of stable, isotopically labeled versions of the compound and its expected DNA adducts is crucial for their definitive identification and quantification using mass spectrometry. nih.gov This technique provides the highest level of chemical specificity for adduct detection. healtheffects.org

These probes are not merely detection tools; they are instruments for mechanistic discovery, enabling researchers to visualize and quantify the initial molecular events that trigger carcinogenesis. muni.czresearchgate.net

Cross-Comparative Studies with Other Carcinogenic Aromatic Amides and Nitroaromatic Compounds

The toxicological profile of this compound can be more clearly understood when placed in the context of structurally related compounds. Cross-comparative studies are essential for identifying the specific structural features that dictate carcinogenic potency and target organ specificity. oup.comwho.int

A robust research framework would involve comparing this compound with a carefully selected panel of chemicals, including:

Parent Compounds: trans-4-Acetylaminostilbene (its direct precursor) and 4-aminostilbene. This comparison would clarify the role of N-hydroxylation in modulating toxicity. nih.govroyalsocietypublishing.org

Isomeric Analogs: Analogs where the functional group is moved to different positions on the stilbene backbone. Studies on fluorenylhydroxamic acids have shown that the position of the N-hydroxyacetamido group dramatically influences carcinogenic activity and target organ specificity. aacrjournals.org

Other N-Hydroxy Arylamides: Compounds like N-hydroxy-2-acetylaminofluorene (N-OH-AAF), a classic model carcinogen. nih.govoup.com This would help determine how the aromatic ring system (stilbene vs. fluorene) influences metabolic activation and reactivity.

Compounds Lacking the Double Bond: Comparison with N-hydroxy-N-acetyl-4-aminobibenzyl would elucidate the role of the stilbene double bond in the compound's activity.

The comparison should be multi-faceted, examining metabolic rates, DNA adduct profiles (types and persistence), mutagenic potency in reporter assays, and carcinogenic outcomes in animal models. Such studies can reveal, for instance, that while two compounds form similar levels of DNA adducts, only one is a complete carcinogen because it also induces chronic toxicity and cell proliferation in the target tissue. who.int

Table 3: Framework for Comparative Toxicological Analysis

| Compound | Chemical Class | Key Comparative Question |

|---|---|---|

| This compound | N-Hydroxy Arylamide / Stilbene | Baseline Compound |

| trans-4-Acetylaminostilbene | Arylamide / Stilbene | What is the impact of N-hydroxylation on carcinogenic potential and metabolic pathway? royalsocietypublishing.org |

| N-Hydroxy-2-acetylaminofluorene (N-OH-AAF) | N-Hydroxy Arylamide / Polycyclic Aromatic | How does the stilbene bridge versus the fluorene (B118485) ring system affect metabolism, adduct formation, and target organ specificity? nih.govoup.com |

| 4-Nitrostilbene | Nitroaromatic / Stilbene | Do nitroaromatic and N-hydroxy-amide analogs with the same aromatic core share common activation pathways or toxicological profiles? |

| Resveratrol (B1683913) (3,5,4'-trihydroxystilbene) | Stilbenoid / Polyphenol | How does the substitution of the N-hydroxyacetamido group with hydroxyl groups alter the biological activity from toxic to potentially protective? mdpi.com |

By pursuing these advanced research avenues, the scientific community can build a more complete and predictive understanding of the risks posed by this compound and other carcinogenic aromatic amides, ultimately informing better strategies for human health protection.

Q & A

Q. What are the key enzymatic targets for modulating 4-(N-Hydroxyacetamido)stilbene biosynthesis in plant systems?

The biosynthesis of stilbenes, including this compound, is regulated by phenylpropanoid pathway enzymes such as phenylalanine ammonia-lyase (PAL), 4-coumarate-CoA ligase (4CL), and stilbene synthase (STS). Transcriptomic studies in grapevines and conifers show that UV-C irradiation strongly activates these genes, while cycloheximide (CHX) treatment suppresses flavonoid pathways, indirectly promoting stilbene accumulation . Experimental designs should include UV-C exposure protocols and gene expression profiling (e.g., qRT-PCR) to validate enzyme activity.

Q. What synthetic methodologies are effective for preparing this compound derivatives?

Stilbene derivatives are synthesized via Wittig or Heck coupling reactions, with modifications at the hydroxyacetamido group to enhance bioactivity. For example, introducing alkylthio or sulfonyl groups at the R4 position (see general formula in ) improves solubility and target affinity. Purification typically involves column chromatography, and structural confirmation requires NMR and HPLC-MS .

Q. What safety protocols are critical for handling this compound in laboratory settings?